Spiro[adamantane-2,2'-morpholine];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[adamantane-2,2’-morpholine];hydrochloride is a chemical compound characterized by a spiro linkage between an adamantane and a morpholine ring. This unique structure imparts distinct physicochemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of Spiro[adamantane-2,2’-morpholine];hydrochloride are currently unknown. The compound is structurally related to adamantane, a class of compounds known to interact with various targets, including viral proteins and receptors in the central nervous system . .
Mode of Action
Related compounds such as amantadine, an adamantane derivative, are known to increase dopamine release in the brain, suggesting a potential interaction with dopaminergic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[adamantane-2,2’-morpholine];hydrochloride typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method includes the use of microwave-assisted multicomponent reactions, which have been shown to accelerate reaction rates and improve yields . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of Spiro[adamantane-2,2’-morpholine];hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,2’-morpholine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
Spiro[adamantane-2,2’-morpholine];hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,2’-morpholine]
- Spiro[adamantane-2,2’-pyrrolidine]
- Spiro[adamantane-2,2’-piperidine]
Uniqueness
Spiro[adamantane-2,2’-morpholine];hydrochloride is unique due to its spiro linkage and the presence of both adamantane and morpholine rings. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
spiro[adamantane-2,2'-morpholine];hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-13(8-14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZKERMWVYOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)C3CC4CC(C3)CC2C4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.